molecular formula C4H2BrF2NS B2485999 2-Bromo-5-(difluoromethyl)-1,3-thiazole CAS No. 1785449-20-8

2-Bromo-5-(difluoromethyl)-1,3-thiazole

Cat. No.: B2485999
CAS No.: 1785449-20-8
M. Wt: 214.03
InChI Key: FZIGAEFJUWTZFE-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethyl)-1,3-thiazole is an organobromine compound featuring a thiazole ring substituted with bromine and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(difluoromethyl)-1,3-thiazole typically involves the bromination of 5-(difluoromethyl)-1,3-thiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Industrial methods also focus on minimizing waste and optimizing the use of reagents.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to yield thiazolidines under appropriate conditions.

    Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, ethers, or amines.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiazolidines and other reduced thiazole derivatives.

Scientific Research Applications

2-Bromo-5-(difluoromethyl)-1,3-thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in pharmaceuticals, including as a precursor for the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, due to its ability to disrupt biological processes in pests.

Mechanism of Action

The mechanism by which 2-Bromo-5-(difluoromethyl)-1,3-thiazole exerts its effects is largely dependent on its interaction with biological targets. The bromine and difluoromethyl groups enhance its reactivity and ability to form covalent bonds with nucleophilic sites in enzymes or receptors. This can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a valuable compound in drug design and development.

Comparison with Similar Compounds

    2-Bromo-5-(trifluoromethyl)-1,3-thiazole: Similar in structure but with a trifluoromethyl group, which can alter its reactivity and biological activity.

    2-Chloro-5-(difluoromethyl)-1,3-thiazole:

    5-(Difluoromethyl)-1,3-thiazole: Lacks the bromine atom, which can significantly affect its chemical properties and uses.

Uniqueness: 2-Bromo-5-(difluoromethyl)-1,3-thiazole is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex molecules and in applications requiring specific reactivity profiles.

Properties

IUPAC Name

2-bromo-5-(difluoromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF2NS/c5-4-8-1-2(9-4)3(6)7/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIGAEFJUWTZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785449-20-8
Record name 2-bromo-5-(difluoromethyl)-1,3-thiazole
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